![molecular formula C11H22O B1237749 4-Methyl-3-decen-5-ol CAS No. 81782-77-6](/img/structure/B1237749.png)
4-Methyl-3-decen-5-ol
Overview
Description
4-Methyl-3-decen-5-ol is a colorless to pale yellow liquid with a powerful, rich, fresh, green, floral, violet-leaf-like odor . It is used in modern perfume oils as a substitute for the methyl alkynoates and is found in perfume oils for nearly all applications .
Synthesis Analysis
4-Methyl-3-decen-5-ol is prepared by Grignard reaction of pentylmagnesium bromide and 2-methyl-2-pentenal . The synthetic pathway starts with obtaining 2-methyl-2-pentenal by condensation of propionaldehyde under alkali conditions.Molecular Structure Analysis
The molecular formula of 4-Methyl-3-decen-5-ol is C11H22O . It has an average mass of 170.292 Da and a monoisotopic mass of 170.167068 Da .Chemical Reactions Analysis
4-Methyl-3-decen-5-ol is used in modern perfume oils as a substitute for the methyl alkynoates . It is prepared by Grignard reaction of pentylmagnesium bromide and 2-methyl-2-pentenal .Physical And Chemical Properties Analysis
4-Methyl-3-decen-5-ol has a boiling point of 232.9±8.0 °C (Predicted), a density of 0.845±0.06 g/cm3 (Predicted), and a vapor pressure of 1.1Pa at 20℃ . It has a pKa of 14.93±0.20 (Predicted) and a LogP of 3.9 . It is soluble in water at 63mg/L at 20℃ .Scientific Research Applications
Perfumery
4-Methyl-3-decen-5-ol: is utilized in modern perfume oils as a substitute for methyl alkynoates . Its structure allows it to impart a unique fragrance that is desirable in perfumes for various applications, from personal scents to ambient fragrancing.
Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity is harnessed in Grignard reactions, where it is used to create new carbon-carbon bonds, leading to a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals .
Material Science
In material science, 4-Methyl-3-decen-5-ol can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the flexibility, durability, and other physical properties of the material, which is crucial for developing new materials with specific characteristics .
Green Chemistry
This compound is also explored in green chemistry for its potential to be used in environmentally friendly synthesis processes. Researchers have investigated its use in reactions that minimize harmful byproducts and reduce the environmental impact of chemical production.
Analytical Chemistry
4-Methyl-3-decen-5-ol: can be used as a standard in chromatography and mass spectrometry for the identification and quantification of similar compounds in complex mixtures. Its well-defined physical and chemical properties make it an ideal reference material .
Flavor Industry
Due to its volatility and stability, 4-Methyl-3-decen-5-ol can be used to create flavoring agents in the food industry. It can impart a subtle, unique taste to food products, enhancing their flavor profile without overpowering other ingredients .
Safety And Hazards
properties
IUPAC Name |
(E)-4-methyldec-3-en-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTQLNQRVZNEDV-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=CCC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C(=C/CC)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
Record name | 3-Decen-5-ol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Methyl-3-decen-5-ol | |
CAS RN |
81782-77-6, 177772-08-6 | |
Record name | 3-Decen-5-ol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081782776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-decen-5-ol, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177772086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decen-5-ol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-methyl-3-decen-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-3-DECEN-5-OL, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5I61TY7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-methyl-3-decen-5-ol based on the provided research?
A1: The research primarily highlights the use of 4-methyl-3-decen-5-ol as a fragrance material [] and a component in self-tanning cosmetic products []. Its presence contributes to the overall scent profile of fragrances and may also play a role in mitigating the odor of other active ingredients in self-tanning formulations.
Q2: How is 4-methyl-3-decen-5-ol synthesized?
A2: One of the research articles outlines a synthetic route for 4-methyl-3-decen-5-ol []. The process involves several steps:
Q3: How is the synthesized 4-methyl-3-decen-5-ol characterized?
A3: The synthesized compound is characterized using spectroscopic techniques [].
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